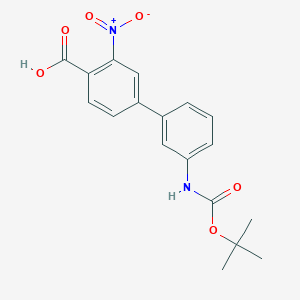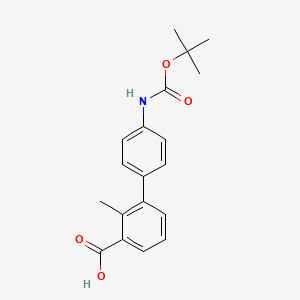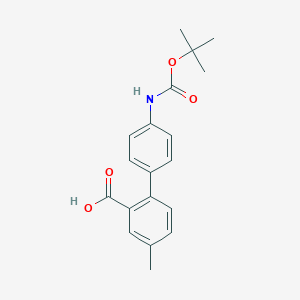
4-(4-BOC-Aminophenyl)-2-hydroxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-BOC-Aminophenyl)-2-hydroxybenzoic acid (4-BOC-APHB) is a commonly used synthetic compound in scientific research. This compound has a wide range of applications in various fields, such as drug development, medical research, and biochemistry.
Applications De Recherche Scientifique
4-(4-BOC-Aminophenyl)-2-hydroxybenzoic acid, 95% has a wide range of applications in scientific research. It is used in drug development as a building block for the synthesis of various drugs. In medical research, it is used to study the effects of different drugs on the body. In biochemistry, it is used to study the structure and function of proteins and other biological molecules.
Mécanisme D'action
The mechanism of action of 4-(4-BOC-Aminophenyl)-2-hydroxybenzoic acid, 95% is not fully understood. However, it is believed to act as a substrate for enzymes involved in the synthesis of proteins and other biological molecules. It is also believed to be involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-BOC-Aminophenyl)-2-hydroxybenzoic acid, 95% are not fully understood. However, it is believed to have an inhibitory effect on the activity of certain enzymes involved in the synthesis of proteins and other biological molecules. It is also believed to have an inhibitory effect on the expression of certain genes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-BOC-Aminophenyl)-2-hydroxybenzoic acid, 95% in laboratory experiments include its low cost and availability, as well as its ability to be used in a wide range of applications. Its low toxicity also makes it a safe and reliable compound for use in experiments. However, there are some limitations to its use. For example, it has a short shelf life and is sensitive to light and moisture.
Orientations Futures
The future of 4-(4-BOC-Aminophenyl)-2-hydroxybenzoic acid, 95% in scientific research is promising. It has potential applications in drug development, medical research, and biochemistry. Further research is needed to understand its mechanism of action and biochemical and physiological effects. Additionally, further research is needed to develop more efficient and cost-effective methods for its synthesis. Finally, research is needed to explore the potential applications of 4-(4-BOC-Aminophenyl)-2-hydroxybenzoic acid, 95% in other fields, such as agriculture and food science.
Méthodes De Synthèse
4-(4-BOC-Aminophenyl)-2-hydroxybenzoic acid, 95% can be synthesized from a variety of starting materials. The most common method is the reaction of 4-bromo-2-hydroxybenzoic acid with 4-aminophenol. This reaction is typically carried out in an organic solvent, such as dichloromethane, at a temperature of around 100 °C. The reaction is usually complete within an hour, and the resulting product is a white crystalline solid.
Propriétés
IUPAC Name |
2-hydroxy-4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-18(2,3)24-17(23)19-13-7-4-11(5-8-13)12-6-9-14(16(21)22)15(20)10-12/h4-10,20H,1-3H3,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAFMYUUUYQBSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-BOC-Aminophenyl)-2-hydroxybenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6412530.png)












